Lipophilicity (XLogP3) Advantage Over Non-Alkylated Analog
The N,N-diethyl substitution confers a significantly higher lipophilicity profile compared to the primary aniline analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS 25877-49-0). This is a critical differentiator for applications requiring enhanced membrane penetration or altered solubility characteristics [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline: 1.1 |
| Quantified Difference | Δ = 1.6 (2.45-fold higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This substantial difference in lipophilicity directly informs compound selection for cell-based assays and in vivo studies, where a higher logP is often correlated with improved passive membrane permeability.
- [1] PubChem. N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CID 71375924). National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline (CID 19542244). National Center for Biotechnology Information. Accessed May 2026. View Source
